PTC596

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S1802788
CAS No.
M.F
M. Wt
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PTC596

Product Name

PTC596

Synonyms

PTC596; PTC-596; PTC 596.;Unknown

PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. PTC596 targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics; its expression is associated with increased tumor aggressiveness and a poor prognosis.

PTC596 (CAS: 1610964-64-1), also known as unesbulin, is a highly potent, orally bioavailable small molecule that functions as a direct microtubule polymerization inhibitor and a downregulator of BMI-1 and MCL-1 proteins [1]. Unlike classical tubulin-binding agents that require intravenous administration, PTC596 is formulated for oral delivery and exhibits a long circulating half-life, making it highly suitable for advanced in vivo xenograft models [2]. For procurement teams and principal investigators, PTC596 represents a critical upgrade over first-generation BMI-1 inhibitors and conventional antimitotics, offering high-purity reproducibility and specific utility in multidrug-resistant (MDR) and p53-mutated oncology research workflows [1].

Substituting PTC596 with earlier-generation BMI-1 inhibitors, such as PTC-209, or classical tubulin-binding agents like paclitaxel and vincristine, fundamentally compromises in vivo efficacy and multidrug resistance (MDR) modeling [1]. PTC-209 suffers from poor pharmacokinetic properties and limited potency, which restricts its use to in vitro assays and prevents reliable clinical translation [2]. Furthermore, generic tubulin inhibitors are heavily recognized by the P-glycoprotein (P-gp) efflux pump, leading to rapid drug clearance from resistant cancer cells [3]. Procurement of PTC596 is necessary because it completely evades P-gp-mediated efflux and provides the required oral bioavailability to maintain sustained therapeutic exposure in complex tumor microenvironments[1].

Evasion of P-glycoprotein (P-gp) Efflux in Multidrug-Resistant Models

A primary procurement differentiator for PTC596 is its ability to bypass P-glycoprotein (P-gp) mediated drug efflux, a common failure point for classical antimitotics[1]. While standard tubulin inhibitors like paclitaxel and vincristine are active substrates for P-gp, resulting in diminished intracellular concentrations and loss of efficacy in resistant phenotypes, PTC596 is not a P-gp substrate [2]. This allows PTC596 to maintain potent nanomolar cytotoxicity (IC50 < 100 nM) in multidrug-resistant cancer stem cell populations where conventional agents fail[1].

Evidence DimensionP-glycoprotein (P-gp) substrate status and MDR efficacy
Target Compound DataPTC596: Not a P-gp substrate; maintains IC50 < 100 nM in resistant cells
Comparator Or BaselineStandard tubulin binders (e.g., Paclitaxel, Vincristine): Active P-gp substrates with high efflux ratios
Quantified DifferencePTC596 retains full intracellular potency in MDR models, whereas comparators are actively exported.
ConditionsIn vitro multidrug-resistant cancer cell line assays

Selecting PTC596 ensures reliable experimental outcomes in chemoresistant models by eliminating the confounding variable of P-gp-mediated drug efflux.

Pharmacokinetic Superiority Over First-Generation BMI-1 Inhibitors

For in vivo research, PTC596 provides a critical pharmacokinetic advantage over the earlier-generation BMI-1 inhibitor, PTC-209[1]. PTC-209 exhibits limited potency and poor systemic exposure, restricting its utility to cell culture experiments. In contrast, PTC596 demonstrates excellent oral bioavailability, achieving a maximum plasma concentration (Cmax) within 2 to 4 hours post-dosing and maintaining a long circulating half-life [2]. This allows for simple oral suspension dosing (e.g., 5 to 7 mg/kg) in murine xenograft models, directly enabling robust translational research [1].

Evidence DimensionIn vivo pharmacokinetic viability and dosing route
Target Compound DataPTC596: Orally bioavailable, long half-life, suitable for in vivo dosing (e.g., 7 mg/kg)
Comparator Or BaselinePTC-209: Poor pharmacokinetic properties, restricted to in vitro use
Quantified DifferencePTC596 enables oral in vivo efficacy, completely overcoming the PK limitations that halted PTC-209 development.
ConditionsMurine xenograft models and Phase 1 pharmacokinetic profiling

Buyers conducting in vivo animal studies must procure PTC596 over PTC-209 to ensure adequate drug exposure and avoid formulation failures.

p53-Independent Apoptosis Induction

PTC596 demonstrates highly consistent potency regardless of the target cell's p53 mutational status, a critical feature for modeling aggressive, treatment-resistant malignancies [1]. In mantle cell lymphoma (MCL) models, the ED50 of PTC596 in p53 wild-type cell lines (e.g., Z-138, JVM-2) was 384.8 ± 117.7 nM, compared to 328.8 ± 29.1 nM in p53 mutant cell lines (e.g., MINO, JeKo-1) [1]. This lack of significant difference (P = 0.57) confirms that PTC596 induces mitochondrial apoptosis independently of the p53 pathway, providing a reliable tool for p53-deficient research workflows [1].

Evidence DimensionEfficacy dependence on p53 mutational status (ED50)
Target Compound DataPTC596 in p53-mutant cells: 328.8 ± 29.1 nM
Comparator Or BaselinePTC596 in p53 wild-type cells: 384.8 ± 117.7 nM
Quantified DifferenceNo statistically significant difference in potency (P = 0.57) between p53 wild-type and mutant lines.
ConditionsMantle cell lymphoma (MCL) cell lines evaluated at 72 hours

Procuring PTC596 guarantees robust cytotoxic performance in p53-deleted or mutated models, which typically resist standard DNA-damaging agents.

Counteracting Ibrutinib-Induced MCL-1 Upregulation

In targeted therapy research, PTC596 serves as a critical combination agent to overcome resistance mechanisms induced by primary treatments [1]. For instance, treatment of mantle cell lymphoma with Ibrutinib unexpectedly increases the expression of MCL-1, an anti-apoptotic protein that drives chemoresistance [1]. PTC596 directly downregulates MCL-1 expression, effectively antagonizing the Ibrutinib-induced MCL-1 spike and restoring apoptotic sensitivity [1]. This mechanistic synergy makes PTC596 an essential compound for evaluating combination strategies against relapsed or refractory hematological malignancies [1].

Evidence DimensionModulation of MCL-1 anti-apoptotic protein levels
Target Compound DataPTC596 + Ibrutinib: Decreases MCL-1 expression and induces synergistic apoptosis
Comparator Or BaselineIbrutinib alone: Unexpectedly increases MCL-1 expression, promoting survival
Quantified DifferencePTC596 counteracts the resistance-driving MCL-1 upregulation caused by Ibrutinib monotherapy.
ConditionsZ-138 and REC-1 mantle cell lymphoma cells

Researchers studying Ibrutinib resistance must procure PTC596 to specifically target and suppress the compensatory MCL-1 upregulation pathway.

In Vivo Xenograft Modeling of Chemoresistant Tumors

Due to its excellent oral bioavailability and long circulating half-life, PTC596 is the optimal choice for in vivo studies where older BMI-1 inhibitors (like PTC-209) fail due to poor pharmacokinetics[1].

Multidrug Resistance (MDR) and P-gp Efflux Assays

Because PTC596 evades the P-glycoprotein efflux pump, it is highly suited for establishing baseline cytotoxicity in MDR models that actively export classical tubulin inhibitors like paclitaxel [2].

p53-Deficient Cancer Research

With demonstrated equipotency across p53 wild-type and p53-mutant cell lines, PTC596 is an ideal targeted agent for investigating p53-independent mitochondrial apoptosis pathways [3].

Combination Therapy Screening for MCL-1 Downregulation

PTC596 is specifically procured to counteract compensatory survival mechanisms, such as Ibrutinib-induced MCL-1 upregulation, making it a critical tool in relapsed/refractory hematological cancer models[3].

Appearance

Solid powder

Dates

Last modified: 07-15-2023
1:Blood Cancer J. 2017 Feb 17;7(2):e527. doi: 10.1038/bcj.2017.8. The novel BMI-1 inhibitor PTC596 downregulates MCL-1 and induces p53-independent mitochondrial apoptosis in acute myeloid leukemia progenitor cells.Nishida Y,Maeda A,Kim MJ,Cao L,Kubota Y,Ishizawa J,AlRawi A,Kato Y,Iwama A,Fujisawa M,Matsue K,Weetall M,Dumble M,Andreeff M,Davis TW,Branstrom A,Kimura S,Kojima K, PMID: 28211885 PMCID: PMC5386342 DOI: 10.1038/bcj.2017.8

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